N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

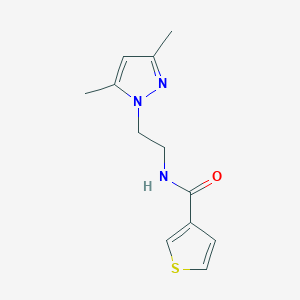

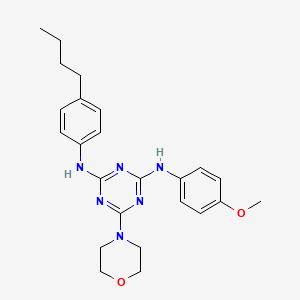

“N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is a compound that contains a benzothiazole moiety . Benzothiazole is an important heterocycle in the world of chemistry, with various pharmaceutical applications . The benzothiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . For instance, a unified approach to N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines .

Molecular Structure Analysis

The molecular formula of “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is C24H21FN4O3S2 . The compound has a molecular weight of 496.6 g/mol . The structure of the compound can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 496.6 g/mol . It has a topological polar surface area of 120 Ų . The compound has a rotatable bond count of 6 .

科学的研究の応用

PET Imaging Agents

The development of novel positron emission tomography (PET) imaging agents, such as the derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide, has been explored for imaging metabotropic glutamate receptor type 1 (mGluR1) in rodent brains. These compounds have shown high in vitro binding affinity and specific brain region targeting, indicating potential for brain imaging applications (Fujinaga et al., 2012).

Anticancer Potential

Research on aminothiazole-paeonol derivatives, related to N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide, has demonstrated significant anticancer effects on various cancer cell lines, including human gastric adenocarcinoma and colorectal adenocarcinoma cells. These compounds were found to be superior to traditional treatments like 5-fluorouracil, suggesting a promising direction for the development of new anticancer agents (Tsai et al., 2016).

Anticonvulsant Activity

Studies have also explored the synthesis and pharmacological evaluation of 4-thiazolidinone derivatives as potential anticonvulsant agents. These derivatives, which include modifications of the N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide structure, have shown considerable anticonvulsant activity and benzodiazepine receptor agonism without impairing learning and memory, making them interesting candidates for further research in this area (Faizi et al., 2017).

Antimicrobial Activity

The synthesis and antimicrobial screening of derivatives incorporating thiazole rings have shown promising results against both bacterial and fungal infections. These studies underline the potential of such compounds, including those related to N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide, in developing new treatments for microbial diseases (Desai et al., 2013).

Cell Cycle Regulation and Apoptosis

Isoxazole derivatives of N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide have been evaluated for their cytotoxicity and potential anti-cancer activity. One compound, in particular, induced G2/M cell cycle arrest and regulated apoptosis through mitochondrial-dependent pathways, suggesting a novel approach for cancer therapy by targeting p53 activation (Kumbhare et al., 2014).

作用機序

While the specific mechanism of action for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is not mentioned in the papers retrieved, benzothiazole derivatives have been found to have a wide range of biological activities . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting COX-1 and COX-2 .

Safety and Hazards

While specific safety and hazard information for “N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide” is not available in the papers retrieved, it’s important to handle all chemical compounds with care. For instance, some similar compounds are known to be harmful by inhalation, in contact with skin, and if swallowed .

将来の方向性

Benzothiazole derivatives have been the focus of medicinal chemists due to their wide range of biological activities . Therefore, future research could focus on developing novel therapeutic agents based on the benzothiazole scaffold. This could involve finding new leads, which may later be translated into new drugs .

特性

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O2S/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZJQDZAALKXDGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2-pyridinyl}-N-(4-methoxybenzyl)amine](/img/structure/B2537616.png)

![2-[(4-Formylphenoxy)methyl]benzonitrile](/img/structure/B2537617.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide](/img/structure/B2537618.png)

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2537622.png)

![7-{[4-(2,6-dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2537628.png)

![(2Z)-6-hydroxy-4-methyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2537633.png)

![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)